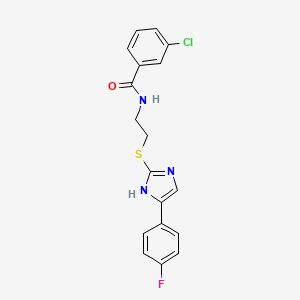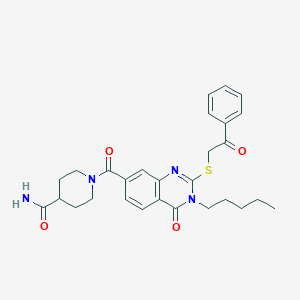
1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol” is a chemical compound with the CAS Number: 477847-10-2 . It has a molecular weight of 212.22 and its IUPAC name is 1,1,1-trifluoro-3-(4-methyl-1-piperazinyl)-2-propanol . The compound is typically stored at ambient temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15F3N2O/c1-12-2-4-13(5-3-12)6-7(14)8(9,10)11/h7,14H,2-6H2,1H3 . This code provides a specific textual representation of the molecular structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Stereocontrolled Access and Epoxypropane Synthesis
- 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol has been synthesized with high enantiomeric purity using lipase-mediated kinetic resolution, which was then converted into 1,1,1-trifluoro-2,3-epoxypropane, demonstrating its utility in stereocontrolled organic synthesis (Shimizu, Sugiyama, & Fujisawa, 1996).
Synthesis of Trifluoroprop-1-en-2-yl-substituted Furans
- The compound has been used in the palladium-catalyzed cycloisomerization process to synthesize 3,3,3-trifluoroprop-1-en-2-yl-substituted furans, a novel chemical synthesis pathway (Zhang, Zhao, & Lu, 2007).
Physicochemical Property Studies
- Molecular dynamics simulations have been used to understand the effects of trifluoromethyl groups on the miscibility of fluorinated alcohols like 1,1,1-Trifluoro-propan-2-ol with water, highlighting its significance in studying the physicochemical properties of fluorinated organic molecules (Fioroni, Burger, Mark, & Roccatano, 2003).
Development of Potent CETP Inhibitors
- It has been used in the regio- and diastereoselective synthesis of potent cholesteryl ester transfer protein (CETP) inhibitors, showcasing its application in medicinal chemistry (Li et al., 2010).
Enantioselective Synthesis in Catalysis
- The compound has been synthesized enantioselectively using ruthenium-catalyzed hydrogenation, demonstrating its application in asymmetric catalysis and synthesis of enantiomerically pure compounds (Kuroki, Asada, Sakamaki, & Iseki, 2000).
Exploration in Novel Fluorescent Biomarkers
- This compound, synthesized from industrial waste like cardanol and glycerol, has been studied for potential use as fluorescent biomarkers, reflecting its significance in environmental science and green chemistry applications (Pelizaro et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P280 and P304+P340, advising to wear protective gloves/eye protection/face protection, and if inhaled, to remove the person to fresh air and keep comfortable for breathing .
Propiedades
IUPAC Name |
1,1,1-trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3NO/c1-7-2-4-13(5-3-7)6-8(14)9(10,11)12/h7-8,14H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXQJHJWIFSYBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
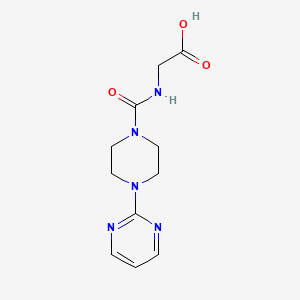
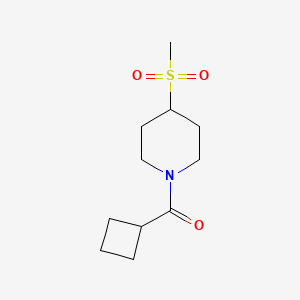
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2601350.png)
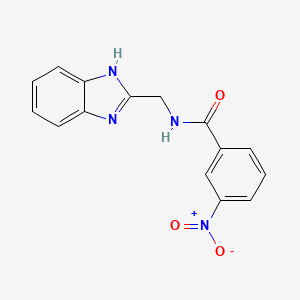


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2601356.png)
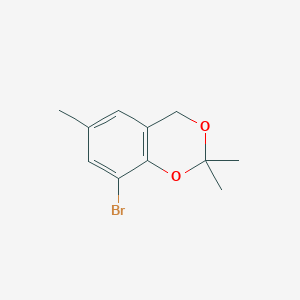
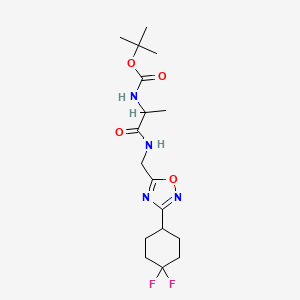

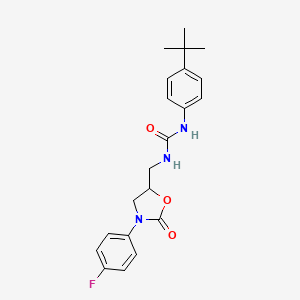
![2-[(2-Methyl-furan-3-carbonyl)-amino]-4-methylsulfanylbutyric acid](/img/structure/B2601367.png)
